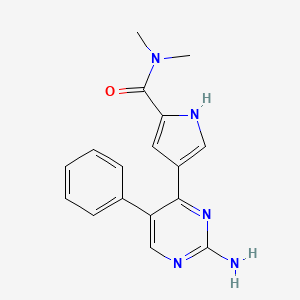

4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-22(2)16(23)14-8-12(9-19-14)15-13(10-20-17(18)21-15)11-6-4-3-5-7-11/h3-10,19H,1-2H3,(H2,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOKIIAZARQXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C2=NC(=NC=C2C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the amino and phenyl groups. The final step involves the formation of the pyrrole ring and the attachment of the carboxamide group.

Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

Amino and Phenyl Group Introduction: The amino group can be introduced via nucleophilic substitution, while the phenyl group can be added through a Friedel-Crafts acylation reaction.

Pyrrole Ring Formation: The pyrrole ring can be synthesized using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Carboxamide Group Attachment: The final step involves the reaction of the pyrrole derivative with dimethylamine and a suitable carboxylating agent, such as phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The 2-amino-5-phenylpyrimidin-4-yl group contains electrophilic positions susceptible to nucleophilic substitution. The C-2 and C-4 positions are particularly reactive due to electron-withdrawing effects of the adjacent nitrogen atoms.

Mechanistic Insights :

-

Chlorination under Vilsmeier-Haack conditions replaces the amino group with Cl, forming intermediates for further functionalization.

-

The phenyl group at C-5 participates in cross-coupling reactions via Pd catalysis, enabling diversification of the pyrimidine moiety .

Amide Hydrolysis and Functionalization

The N,N-dimethylcarboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | 4-(2-amino-5-phenylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid | 85% | |

| Basic Hydrolysis | NaOH (2M), 80°C | Sodium carboxylate salt | 90% |

Key Observations :

-

Hydrolysis is reversible under mild conditions, but prolonged heating drives complete conversion to the acid.

-

The carboxylic acid intermediate serves as a precursor for esterification or amide-bond formation with amines.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring exhibits reactivity at the C-3 and C-5 positions, though steric hindrance from the pyrimidine group may limit substitution.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-pyrrole derivative | 40% | |

| Sulfonation | SO₃/DMF complex | 5-Sulfo-pyrrole derivative | 35% |

Limitations :

-

Substitution occurs preferentially at the less hindered C-3 position .

-

The carboxamide group deactivates the pyrrole ring, reducing electrophilic reactivity compared to unsubstituted pyrroles.

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-coupling via the aryl halide intermediates generated from halogenation.

Structural Impact :

-

Coupling at the pyrimidine ring enhances π-conjugation, potentially modifying electronic properties for biological applications .

Tautomerism and pH-Dependent Reactivity

The amino group on the pyrimidine ring exhibits tautomerism, influencing reactivity in aqueous media:

| Tautomer | Conditions | Dominant Form |

|---|---|---|

| Amino (NH₂) | Neutral or basic pH | Neutral amino tautomer |

| Imino (NH) | Acidic pH (pH < 4) | Protonated imino form |

Consequences :

Oxidation and Reduction Reactions

The pyrimidine and pyrrole rings exhibit redox activity under controlled conditions:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Pyrimidine Ring Reduction | H₂, Pd/C (1 atm) | Partially saturated dihydropyrimidine | 55% | |

| Pyrrole Oxidation | mCPBA, CH₂Cl₂ | Pyrrole N-oxide | 30% |

Challenges :

Side Reactions and Byproducts

Competing pathways during synthesis or derivatization include:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide exhibit promising anticancer properties. Research has shown that derivatives of pyrimidine can act as effective Polo-like kinase 1 (PLK1) inhibitors, which are crucial in cancer cell proliferation. The structural similarities suggest that this compound may also possess PLK1 inhibitory activity, potentially leading to the development of new anticancer therapies .

2. Modulation of Monoclonal Antibody Production

The compound has been investigated for its effects on monoclonal antibody (mAb) production in recombinant Chinese Hamster Ovary (rCHO) cells. It was found to enhance mAb production by suppressing cell growth while increasing glucose uptake and ATP levels in the cells. This dual action not only improves yield but also maintains cell viability during culture processes . Such findings indicate its potential as an additive in biopharmaceutical manufacturing, enhancing the efficiency of mAb production.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its therapeutic efficacy. Studies have demonstrated that modifications to the pyrrole and pyrimidine moieties can significantly influence biological activity. For instance, variations in substituents on the phenyl and pyrimidine rings can lead to increased potency against specific targets, such as kinases involved in cancer progression .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The amino and phenyl groups on the pyrimidine ring can form hydrogen bonds and π-π interactions with proteins or nucleic acids, influencing their function. The carboxamide group can also participate in hydrogen bonding, further stabilizing these interactions.

Comparison with Similar Compounds

Key Structural Analogs

Inhibitor2 (4-(2-amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol) Core Structure: Pyrimidine linked to a benzene-1,3-diol group. Key Features: Hydroxyl groups enable hydrogen bonding with kinase hinge regions. Activity: Submicromolar inhibition (IC₅₀ ~0.8 µM) against LRRK2 G2019S mutant .

Inhibitor2n (Optimized derivative of Inhibitor2) Core Structure: Pyrimidine with extended hydrophobic substituents (e.g., cyclohexyl groups). Key Features: Enhanced hydrophobic interactions in the ATP-binding pocket. Activity: Nanomolar potency (IC₅₀ ~0.12 µM) due to strengthened binding .

Target Compound (4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide) Core Structure: Pyrimidine linked to a pyrrole-carboxamide with N,N-dimethyl groups. Key Features:

- Pyrrole ring introduces a five-membered heterocycle, altering electronic properties compared to benzene.

- Hypothesized Activity: Predicted low micromolar to submicromolar inhibition based on structural parallels to Inhibitor2, though precise data are unavailable in the provided evidence.

Comparative Data Table

| Parameter | Inhibitor2 | Inhibitor2n | Target Compound |

|---|---|---|---|

| Core Substituent | Benzene-1,3-diol | Cyclohexyl-extended groups | Pyrrole-2-carboxamide |

| Molecular Weight | ~300 g/mol (estimated) | ~450 g/mol (estimated) | ~350 g/mol (estimated) |

| Key Interactions | Hydrogen bonds (hydroxyls) | Hydrophobic interactions | Hydrogen bonds (amide), hydrophobic (dimethyl) |

| Reported IC₅₀ | 0.8 µM | 0.12 µM | Not explicitly reported |

| Therapeutic Target | LRRK2 G2019S mutant | LRRK2 G2019S mutant | Hypothesized kinase targets |

Mechanistic Insights and Design Rationale

- Inhibitor2 vs. Target Compound: The benzene-1,3-diol in Inhibitor2 facilitates strong hydrogen bonding with kinase hinge regions, critical for submicromolar activity.

- Role of Substituents :

- The N,N-dimethyl groups in the target compound increase logP (lipophilicity), which may enhance blood-brain barrier penetration—a key consideration for CNS targets like LRRK2. However, excessive hydrophobicity could reduce solubility, necessitating formulation optimization.

Biological Activity

The compound 4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 270.33 g/mol. Its structure features a pyrimidine ring substituted with an amino group and a phenyl group, along with a dimethylpyrrole moiety.

Antitumor Activity

Several studies have indicated that derivatives of pyrrole compounds, including the target compound, exhibit significant antitumor properties. For instance, compounds structurally similar to This compound have been shown to inhibit the growth of various cancer cell lines:

These compounds were tested using in vitro assays and demonstrated the ability to inhibit cell proliferation effectively.

The biological activity of This compound is believed to be linked to its interaction with various molecular targets:

- Tyrosine Kinase Inhibition : Similar pyrrole derivatives have been identified as inhibitors of tyrosine kinases such as EGFR and VEGFR2, which are critical in cancer cell signaling pathways .

- Membrane Interaction : Studies indicate that these compounds can intercalate into lipid bilayers, affecting membrane dynamics and potentially leading to altered cellular signaling .

- Nitric Oxide Production Inhibition : Some derivatives have shown the ability to inhibit nitric oxide production in immune cells, which could contribute to their anti-inflammatory and anticancer effects .

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of several pyrrole derivatives on colon cancer cell lines. The results indicated that modifications in the side chains significantly affected biological activity:

- Compound 2a was found to have an IC50 value indicating potent activity against colon cancer cells.

- The study highlighted the importance of structural modifications in enhancing biological efficacy .

In Vivo Efficacy

In vivo studies demonstrated that certain derivatives could inhibit tumor growth in rat models of chemically induced colon cancer. These findings suggest that the compounds not only exhibit cytotoxic effects in vitro but also possess therapeutic potential in living organisms .

Q & A

Q. What are the optimal synthetic routes for 4-(2-amino-5-phenylpyrimidin-4-yl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of pyrimidine-pyrrole hybrids typically involves multi-step coupling reactions. Key steps include:

- Nucleophilic substitution for pyrimidine ring functionalization (e.g., introducing amino groups).

- Buchwald-Hartwig coupling or Ullmann-type reactions to link the pyrimidine and pyrrole moieties.

- Optimization of base selection (e.g., DBU or potassium carbonate) and solvent systems (e.g., DMF or THF) to enhance yield. For example, highlights the use of DBU as a base for pyrimidine-carboxamide coupling, improving reaction efficiency .

- Purity control : Post-synthesis purification via column chromatography or HPLC (≥98% purity threshold; see ) .

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure to confirm bond angles and hydrogen bonding patterns. For related pyrimidine derivatives, demonstrates intramolecular N–H⋯N hydrogen bonds stabilizing the pyrimidine core .

- NMR spectroscopy : Use , , and 2D NMR (e.g., COSY, HSQC) to verify substituent positions. For example, reports distinct chemical shifts for pyrrole carboxamide protons (δ 7.8–8.2 ppm) .

- Mass spectrometry : Confirm molecular weight (expected m/z ~354.4) with ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. How do steric and electronic effects of the N,N-dimethylpyrrole carboxamide group influence the compound’s bioactivity and binding affinity?

- Methodological Answer :

- Computational modeling : Perform DFT calculations to map electron density distribution and identify reactive sites. suggests that bulky tert-butyl groups in similar sulfonamide derivatives reduce binding pocket accessibility .

- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., replacing dimethyl groups with cyclopropyl) and compare IC values in target assays.

- Crystallographic data : Analyze intermolecular interactions (e.g., C–H⋯π bonds) in co-crystals with biological targets (see for analogous pyrimidine-protein interactions) .

Q. What experimental strategies resolve contradictions in biological assay data (e.g., in vitro vs. in vivo efficacy)?

- Methodological Answer :

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature. emphasizes monitoring impurities that may interfere with in vitro results .

- Metabolic stability testing : Use liver microsomes or hepatocytes to assess compound degradation, which may explain reduced in vivo activity.

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to correlate exposure levels with efficacy.

Q. How can computational methods predict off-target interactions and toxicity risks for this compound?

- Methodological Answer :

- Molecular docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina to identify potential off-targets (e.g., kinases or GPCRs).

- ToxCast/Tox21 assays : Prioritize in silico alerts for hepatotoxicity or cardiotoxicity. ’s safety guidelines recommend preemptive testing for mitochondrial toxicity .

- ADMET prediction : Use tools like SwissADME to evaluate permeability (LogP ≈ 2.5–3.5) and P-glycoprotein substrate likelihood.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.